9-Chloro halobetasol propionate
CAS No.: 66852-61-7
Cat. No.: VC3217729
Molecular Formula: C25H31Cl2FO5
Molecular Weight: 501.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66852-61-7 |
---|---|
Molecular Formula | C25H31Cl2FO5 |
Molecular Weight | 501.4 g/mol |
IUPAC Name | [(6S,8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-17-(2-chloroacetyl)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
Standard InChI | InChI=1S/C25H31Cl2FO5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(28)17-9-14(29)6-7-22(17,3)24(16,27)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,19-,22-,23-,24-,25-/m0/s1 |
Standard InChI Key | DRPFKMAMNGPPDJ-LICBFIPMSA-N |
Isomeric SMILES | CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)Cl)O)C)C)C(=O)CCl |
SMILES | CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C)C(=O)CCl |
Canonical SMILES | CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C)C(=O)CCl |
Introduction
Chemical Structure and Properties
Molecular Structure
9-Chloro halobetasol propionate possesses a complex steroidal structure with multiple rings characteristic of corticosteroids, featuring specific substitutions that distinguish it from related compounds. The key structural feature that differentiates it from halobetasol propionate is the presence of a chlorine atom at the 9-position of the steroid nucleus, whereas halobetasol propionate contains a fluorine atom at this position .
The systematic IUPAC name—[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-17-(2-chloroacetyl)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate—reveals the complex stereochemistry of the molecule, with nine chiral centers creating a specific three-dimensional architecture critical to its potential biological activity .
Table 1. Chemical and Physical Properties of 9-Chloro Halobetasol Propionate
Property | Value |
---|---|
Molecular Formula | C25H31Cl2FO5 |
Molecular Weight | 501.4 g/mol |
Physical State | Solid (presumed based on structure) |
Number of Chiral Centers | 9 |
Creation Date in PubChem | 2013-07-08 |
Modification Date in PubChem | 2025-04-05 |
Functional Groups and Chemical Reactivity
9-Chloro halobetasol propionate contains several functional groups that define its chemical reactivity and potential biological interactions:
-
An α,β-unsaturated ketone (enone) in ring A (positions 1-4), which is characteristic of corticosteroids and important for receptor binding
-
A secondary alcohol at position 11 (11-hydroxy)
-
A propionate ester at position 17
-
A chloroacetyl group at position 21
-
Halogen substitutions (chlorine at position 9 and fluorine at position 6)
These functional groups contribute to the compound's chemical behavior, stability, and potential biological activities. The α,β-unsaturated ketone structure is particularly important for corticosteroid activity, as it interacts with nucleophilic residues in the glucocorticoid receptor. The halogen substitutions typically enhance potency by increasing receptor binding affinity and metabolic stability, with the chlorine at position 9 potentially altering these properties compared to the fluorine-substituted halobetasol propionate .
9-Chloro halobetasol propionate is cataloged in various chemical and pharmaceutical databases with specific identifiers that allow for unambiguous reference to this compound in scientific literature and regulatory documents.
Identifier Type | Value |
---|---|
CAS Registry Number | 66852-61-7 |
FDA Unique Ingredient Identifier (UNII) | 7P6H3332RL |
DSSTox Substance ID | DTXSID50216977 |
Wikidata ID | Q27268670 |
PubChem Compound ID (CID) | 71587233 |
InChIKey | DRPFKMAMNGPPDJ-LICBFIPMSA-N |
Relationship to Halobetasol Propionate
Structural Comparison
Halobetasol propionate is a potent synthetic corticosteroid used in topical formulations for treating inflammatory skin conditions such as psoriasis. Understanding the structural differences between 9-Chloro halobetasol propionate and halobetasol propionate provides insight into potential differences in their properties and activities.
Table 3. Structural Comparison Between 9-Chloro Halobetasol Propionate and Halobetasol Propionate
Feature | 9-Chloro Halobetasol Propionate | Halobetasol Propionate |
---|---|---|
Substitution at C-9 | Chlorine | Fluorine |
Substitution at C-6 | Fluorine | Fluorine |
Substitution at C-21 | Chlorine (chloroacetyl) | Chlorine (chloroacetyl) |
17-Position | Propionate ester | Propionate ester |
Molecular Formula | C25H31Cl2FO5 | C25H31ClF2O5 |
Primary Role | Pharmaceutical impurity | Active pharmaceutical ingredient |
The substitution of fluorine with chlorine at the 9-position represents the defining structural difference between these compounds. This seemingly minor change can significantly impact physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity, potentially altering the compound's pharmacological profile .
Pharmaceutical Context
9-Chloro halobetasol propionate is primarily recognized as an impurity in pharmaceutical preparations of halobetasol propionate, as indicated by its designation as a USP impurity. In pharmaceutical manufacturing, understanding and controlling impurities is crucial for ensuring the quality, safety, and efficacy of drug products .
The presence of 9-Chloro halobetasol propionate as a recognized impurity suggests it may form during the synthesis of halobetasol propionate through side reactions or incomplete fluorination steps. Alternatively, it could potentially result from degradation processes during storage or manufacturing. The United States Pharmacopeia (USP) establishes standards for pharmaceutical impurities based on safety considerations and manufacturing capabilities, setting acceptable limits for their presence in finished drug products .
Research and Analytical Applications
Pharmaceutical Quality Control
For reference, halobetasol propionate shows limited systemic absorption when applied topically. In a maximal use pharmacokinetic study for halobetasol propionate formulations, steady-state plasma concentrations were achieved by Day 14, with mean Cmax values in the sub-nanomolar range (199.7 ± 217.3 pg/mL) . These low systemic levels are typical for topical corticosteroids and reflect their limited permeation through intact skin.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume